2,5-Dimethylpyrimidine
Overview
Description
2,5-Dimethylpyrimidine is an organic compound belonging to the pyrimidine family, characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. This compound is notable for its two methyl groups attached at positions 2 and 5 of the pyrimidine ring. Pyrimidines are essential in various biological processes and are found in nucleic acids, making them crucial for genetic material.
Scientific Research Applications
2,5-Dimethylpyrimidine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex pyrimidine derivatives used in various chemical reactions and studies.
Biology: This compound is used in the study of nucleic acid analogs and their interactions with biological systems.
Medicine: Research into potential pharmaceutical applications includes exploring its role in drug design and development.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Safety and Hazards
2,5-Dimethylpyrimidine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .
Relevant Papers
Several papers were found that discuss pyrimidine derivatives and their properties . These papers could provide further insights into the properties and potential applications of this compound.
Mechanism of Action
Target of Action
This compound belongs to the class of organic compounds known as aminopyrimidines and derivatives . These are organic compounds containing an amino group attached to a pyrimidine ring . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Mode of Action
It has been suggested that 2-amino-4,6-dimethylpyrimidine can be deprotonated quite easily because the conjugated base is stabilized by resonance and act as a nucleophile attacking aldehyde carbon .
Biochemical Pathways
It is known that pyrimidine metabolism is dynamic and versatile, and changes under a variety of conditions . Pyrimidine metabolism is involved in the biosynthesis of the nucleic acids RNA and DNA, in regulation of enzymatic reactions, and as a source of energy .
Pharmacokinetics
These properties are important indicators of whether a molecule possesses suitable ADME properties or not .
Result of Action
It has been suggested that significant differences in 2,6-dimethylpyrazine, 4,6-dimethylpyrimidine, and 4,5-dimethylpyrimidine are associated with its biotransformation .
Action Environment
It is known that the reaction of 2-amino-4,6-dimethylpyrimidine is carried out using acetic acid as a solvent .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dimethylpyrimidine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 2,5-hexanedione with formamide under acidic conditions can yield this compound. Another method involves the condensation of acetylacetone with formamide in the presence of a catalyst such as zinc chloride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethylpyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can convert this compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can achieve reduction.
Substitution: Halogenation can be performed using reagents like bromine or chlorine, while nucleophilic substitutions may involve reagents like sodium amide.
Major Products Formed:
Oxidation: Oxidized derivatives such as pyrimidine-2,5-dicarboxylic acid.
Reduction: Dihydro-2,5-dimethylpyrimidine.
Substitution: Halogenated derivatives or other substituted pyrimidines.
Comparison with Similar Compounds
- 2,6-Dimethylpyrimidine
- 4,6-Dimethylpyrimidine
- 4,5-Dimethylpyrimidine
Comparison: 2,5-Dimethylpyrimidine is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and biological activity. Compared to its isomers, such as 2,6-dimethylpyrimidine, the differences in methyl group placement can lead to variations in how these compounds interact with other molecules and their overall stability.
Properties
IUPAC Name |
2,5-dimethylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-5-3-7-6(2)8-4-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHOOLJLEYYXKTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00336730 | |
Record name | 2,5-Dimethylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00336730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22868-76-4 | |
Record name | 2,5-Dimethylpyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022868764 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Dimethylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00336730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-DIMETHYLPYRIMIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DC4KY9E45 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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